molecular formula C20H34O3 B1149181 9-Hydroxy-13E-labden-15-oic acid CAS No. 132915-47-0

9-Hydroxy-13E-labden-15-oic acid

Cat. No.: B1149181
CAS No.: 132915-47-0
M. Wt: 322
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

9-Hydroxy-13E-labden-15-oic acid, also known as 9-HELA, is a naturally occurring fatty acid found in various plant species. It is a key component of the omega-3 fatty acid family and is found in high levels in the seeds of certain plants, such as sunflower, safflower, and flaxseed. 9-HELA has been the subject of numerous studies due to its numerous potential health benefits, including its anti-inflammatory properties, its ability to reduce oxidative stress, and its potential to reduce the risk of cardiovascular disease.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research highlights the antimicrobial and antifungal properties of compounds similar to 9-Hydroxy-13E-labden-15-oic acid. Studies on diterpenoids from various plants, including Calceolaria inamoena and Nuxia sphaerocephala, have demonstrated the potential of these compounds in inhibiting the growth of various pathogens. For example, certain diterpenoids have shown significant inhibitory activity against Plasmodium falciparum, a parasite responsible for malaria (Mambu et al., 2006). Cretan propolis, containing similar diterpenes, has also been reported to exhibit a broad spectrum of antimicrobial activity against several bacteria and fungi (Popova et al., 2009).

Enzymatic Hydroxylation and Derivative Formation

Studies have explored the enzymatic hydroxylation of labdane diterpenes, offering insights into the structural and functional diversity of these compounds. For instance, Fusarium graminearum was utilized to biotransform cupressic acid into various hydroxylated derivatives, showcasing the metabolic versatility of fungi and potential applications in creating novel compounds with enhanced biological activities (Rodrigues-Filho et al., 2002).

Antibacterial Activity and Interaction with Bacterial Membranes

The antibacterial activity of ent-labdane derivatives has been a focus of research, particularly in understanding the structure-activity relationships. The study by Echeverría et al. (2017) revealed how the length of acylated chains and the presence of certain functional groups in the ent-labdane structure influence their interaction with bacterial membranes and, consequently, their antibacterial efficacy (Echeverría et al., 2017).

Antifungal Activity Against Botrytis cinerea

Research on the antifungal activity of diterpenoid derivatives against Botrytis cinerea highlighted the role of hydrophobicity and structural features in their effectiveness. The study demonstrated that diterpenoids with shorter side chains were more effective in inhibiting fungal growth, indicating the potential of these compounds in developing antifungal agents (Mendoza et al., 2009).

Safety and Hazards

The safety data sheet for 9-Hydroxy-13E-labden-15-oic acid suggests that in case of eye contact, immediately flush eyes with plenty of water for at least 15 minutes. If skin contact occurs, flush skin with plenty of water while removing contaminated clothing and shoes. In case of ingestion, do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water .

Biochemical Analysis

Biochemical Properties

9-Hydroxy-13E-labden-15-oic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to exhibit inhibitory activity against Plasmodium falciparum, with IC50 values ranging from 1.55 to 4.67 micrograms per milliliter in vitro . This suggests that this compound may interfere with the metabolic pathways of the parasite, potentially inhibiting its growth and proliferation. Additionally, the presence of a carboxylic acid group at C-15 is crucial for its antimicrobial activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s antimicrobial activity suggests that it may disrupt bacterial cell membranes or interfere with essential cellular processes in microbes . Furthermore, its potential anti-inflammatory properties indicate that this compound may modulate immune cell function, reducing inflammation and promoting tissue repair.

Molecular Mechanism

The molecular mechanism of this compound involves several interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its inhibitory activity against Plasmodium falciparum suggests that it may bind to and inhibit key enzymes involved in the parasite’s metabolic pathways . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of genes involved in inflammation and immune response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation are important factors to consider. It is recommended to store the stock solution below -20°C to maintain its stability for several months . Long-term studies in vitro and in vivo have shown that this compound can have sustained effects on cellular function, including prolonged antimicrobial and anti-inflammatory activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Additionally, its solubility in various solvents, such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone, can influence its localization and accumulation within cells .

Properties

IUPAC Name

(E)-5-[(1R,2S,4aS,8aS)-1-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-yl]-3-methylpent-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O3/c1-14(13-17(21)22)9-12-20(23)15(2)7-8-16-18(3,4)10-6-11-19(16,20)5/h13,15-16,23H,6-12H2,1-5H3,(H,21,22)/b14-13+/t15-,16-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGJRMWFFTWASU-MABCWTSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(CCCC2(C1(CCC(=CC(=O)O)C)O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@@]([C@]1(CC/C(=C/C(=O)O)/C)O)(CCCC2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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